4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine
Overview
Description
AZD6738, also known as ceralasertib, is a potent and selective orally bioavailable inhibitor of ataxia telangiectasia and Rad3-related kinase. This kinase is a key regulator of the DNA-damage response and is involved in coordinating cell-cycle checkpoints and DNA repair mechanisms. AZD6738 has shown significant potential as an antitumor agent, particularly in combination with other therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD6738 involves several steps, starting from substituted 2-nitroaniline. The key steps include:
Palladium-catalyzed coupling: Substituted 2-nitroaniline is coupled with a suitable partner using palladium acetate, Xantphos, and cesium carbonate in 1,4-dioxane at 80°C under microwave conditions.
Cyclization: The intermediate is then cyclized using cyanogen bromide in methanol at room temperature.
Industrial Production Methods
The industrial production of AZD6738 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
AZD6738 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: Various substitution reactions can be performed on the aromatic ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc in acetic acid or indium in ammonium chloride aqueous solution.
Substitution: Palladium-catalyzed coupling reactions using palladium acetate and Xantphos.
Major Products
The major products formed from these reactions include various derivatives of AZD6738 with different functional groups, which can be used for further studies and applications.
Scientific Research Applications
AZD6738 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the DNA-damage response and cell-cycle checkpoints.
Biology: Helps in understanding the mechanisms of DNA repair and replication stress.
Medicine: Shows potential as an antitumor agent, particularly in combination with other therapies such as carboplatin and olaparib
Industry: Used in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
AZD6738 exerts its effects by inhibiting the ataxia telangiectasia and Rad3-related kinase. This inhibition leads to the modulation of CHK1 phosphorylation and induces ATM-dependent signaling and the DNA damage marker γH2AX . By inhibiting the repair pathways mediated by ataxia telangiectasia and Rad3-related kinase, AZD6738 increases replication stress and promotes cell death in tumor cells .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A PARP inhibitor used in combination with AZD6738 for enhanced antitumor activity.
Carboplatin: A DNA-damaging agent used in combination with AZD6738 for synergistic effects.
Uniqueness
AZD6738 is unique due to its potent and selective inhibition of ataxia telangiectasia and Rad3-related kinase, its oral bioavailability, and its ability to be used in combination with other therapies for enhanced antitumor activity .
Properties
IUPAC Name |
imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHVTCQTUDPIJ-RNHBAAACSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352226-88-0 | |
Record name | imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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